6-Fluorobenzofuran-2-carboxylic acid
Overview
Description
6-Fluorobenzofuran-2-carboxylic acid is a chemical compound that serves as a core structure for various derivatives with potential biological activities. The presence of the fluorine atom on the benzofuran ring can significantly influence the physical and chemical properties of the molecule, as well as its reactivity. The compound's derivatives have been explored for their antimicrobial properties, as seen in the synthesis of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides, which showed potent inhibitory activity against various pathogenic strains .
Synthesis Analysis
The synthesis of derivatives of 6-fluorobenzofuran-2-carboxylic acid involves various chemical reactions. For instance, the synthesis of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides was achieved through the condensation of acid chlorides with 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole. Similarly, 6-fluoro-chroman-2-carboxamides were synthesized using nebulic acid chloride with different amines in the presence of triethylamine and dichloroethane . Another derivative, 2-fluoro-6-iodobenzoic acid, was synthesized from 2-amino-6-fluorobenzoic acid through a series of steps including carboxyl group protection, diazotization, iodosubstitution, and deprotection, which resulted in a high-purity product suitable for commercial scale production .
Molecular Structure Analysis
The molecular structure of 6-fluorobenzofuran-2-carboxylic acid derivatives is characterized by various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), and carbon-hydrogen-nitrogen (CHN) analysis were used to characterize the synthesized compounds in the study of antimicrobial derivatives . The structure of 2-fluoro-6-iodobenzoic acid was confirmed by mass spectrometry (MS) and 1H NMR, ensuring the correct synthesis of the target compound .
Chemical Reactions Analysis
The chemical reactivity of 6-fluorobenzofuran-2-carboxylic acid derivatives is highlighted by their ability to undergo condensation reactions with various reagents. For example, the synthesis of antimicrobial agents involved the reaction of acid chlorides with a benzisoxazole derivative, indicating the reactivity of the carboxylic acid moiety . Additionally, the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis was achieved using a compound with a benzofuran moiety, demonstrating the versatility of the benzofuran ring in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluorobenzofuran-2-carboxylic acid derivatives are influenced by the presence of the fluorine atom and the benzofuran ring. The fluorine atom is known to affect the acidity of the carboxylic acid group and the overall electron distribution within the molecule. The derivatives synthesized in the studies showed varying degrees of antimicrobial activity, which can be attributed to their molecular structure and the presence of the fluorine atom . The high purity of the synthesized 2-fluoro-6-iodobenzoic acid, as well as its crystalline form, indicates the compound's stability and suitability for further applications .
Scientific Research Applications
Role in Dental Health
6-Fluorobenzofuran-2-carboxylic acid, though not explicitly mentioned, may be inferred to have potential relevance in dental health research, especially in the context of fluoride applications. For instance, research has demonstrated the efficacy of fluoride toothpaste in reducing decayed, missing, and filled primary tooth surfaces in populations at high risk of developing caries. The use of fluoride toothpaste has been statistically significant in caries control, with specific fluoride concentrations being more effective than others (Wright et al., 2014). Moreover, the systematic review of fluoride application for caries prevention underscores the importance of professionally applied and prescription-strength topical fluoride agents in caries prevention (Weyant et al., 2013).
Diagnostic and Therapeutic Uses in Oncology
The compound's potential utility in oncology can be inferred from the use of fluorinated compounds in diagnostic and therapeutic settings. For instance, fluorouracil, a related fluorinated compound, has been used in treating actinic keratosis, a condition that can develop into squamous cell carcinomas. Low-dose formulations have been found effective and well-tolerated, highlighting the potential of fluorinated compounds in oncological treatments (Herranz et al., 2016). Furthermore, intraoperative fluorescence-guided resection using fluorescent biomarkers, including fluorinated compounds, has demonstrated potential in maximizing the extent of high-grade glioma resection, indicating the compound's potential relevance in surgical oncology (Li et al., 2014).
Role in Drug Delivery Systems
The compound's relevance can also be deduced in the context of drug delivery systems. Zeolitic imidazolate frameworks (ZIFs), which have been studied as drug-carrying nanoplatforms, exhibit porous nature and pH-sensitive properties, allowing them to entrap and selectively release drugs, such as anticancer agents, in targeted areas like the acidic tumor microenvironment. This review highlights the potential of such frameworks, which may encapsulate or interact with compounds like 6-Fluorobenzofuran-2-carboxylic acid, in enhancing the specificity and efficacy of anticancer drugs (Hao et al., 2021).
Safety And Hazards
properties
IUPAC Name |
6-fluoro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBDBIRTRPIXJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618756 | |
Record name | 6-Fluoro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluorobenzofuran-2-carboxylic acid | |
CAS RN |
26018-66-6 | |
Record name | 6-Fluoro-1-benzofuran-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-fluoro-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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